Cas no 67526-94-7 (THAPSIGARGICIN)

THAPSIGARGICIN structure
THAPSIGARGICIN structure
Product Name:THAPSIGARGICIN
CAS-nummer:67526-94-7
MF:C32H46O12
MW:622.700451374054
CID:889544
PubChem ID:124525832
Update Time:2025-04-19

THAPSIGARGICIN Chemische en fysische eigenschappen

Naam en identificatie

    • THAPSIGARGICIN
    • 6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-{[(2E)-2-methylbut-2-enoyl]oxy}-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno[4,5-b]furan-7-yl hexanoate
    • Hexanoic acid, 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)azuleno(4,5-b)furan-7-yl ester, (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-
    • SCHEMBL21900317
    • NSC369501
    • [(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
    • 67526-94-7
    • MFCD00214081
    • [(3S,3Ar,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
    • Thapsigargicin, >=90%
    • CHEMBL328508
    • HSCI1_000012
    • BRD-K73500942-001-01-5
    • HY-N11691
    • CS-0715246
    • SMR000440625
    • MLS000877034
    • CHEMBL1537509
    • Hexanoic acid,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester, [3R-[3.alpha.,3a.beta.,4.alpha.,6.beta.,6a.beta.,7.beta.,8.alpha.(Z),9b.alpha.]]-
    • Compound NP-001600
    • NCGC00168959-01
    • [6-acetyloxy-4-butanoyloxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-3,3a-bis(oxidanyl)-2-oxidanylidene-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
    • hexanoic acid [6-acetoxy-4-butyryloxy-3,3a-dihydroxy-2-keto-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester
    • NSC 369501
    • BRD-A67659692-001-01-1
    • hexanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methyl-1-oxobut-2-enoxy]-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester
    • NSC-369501
    • cid_5353992
    • BDBM68167
    • MEGxp0_000580
    • AKOS040740050
    • [6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
    • ACon1_000563
    • Inchi: 1S/C32H46O12/c1-9-12-13-15-22(35)41-26-24-23(18(5)25(26)42-28(36)17(4)11-3)27-32(39,31(8,38)29(37)43-27)20(40-21(34)14-10-2)16-30(24,7)44-19(6)33/h11,20,24-27,38-39H,9-10,12-16H2,1-8H3/b17-11-/t20-,24+,25-,26-,27-,30-,31+,32+/m0/s1
    • InChI-sleutel: LXWLOFYIORKNSA-FFOGNQQCSA-N
    • LACHT: O1C([C@](C)([C@]2([C@H](C[C@@](C)([C@H]3[C@@H]([C@H](C(C)=C3[C@H]12)OC(/C(=C\C)/C)=O)OC(CCCCC)=O)OC(C)=O)OC(CCC)=O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 622.29900
  • Monoisotopische massa: 622.299
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 172

Experimentele eigenschappen

  • Kleur/vorm: 固体。
  • Dichtheid: 1.26
  • Kookpunt: 673.3°C at 760 mmHg
  • Vlampunt: 203.8°C
  • Brekindex: 1.542
  • PSA: 171.96000
  • LogboekP: 3.14770
  • Oplosbaarheid: 未确定。

THAPSIGARGICIN Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22
  • Veiligheidsinstructies: 26-36
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:−20°C

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